(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWMVXLQUITBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386010 | |
| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-25-9 | |
| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic compound featuring a dimethoxybenzyl group and a methoxy-substituted alkyl amine. It has the chemical formula and a molecular weight of 239.31 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and applications.
Potential Applications
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine has potential applications in various fields:
- Medicinal chemistry It is used in drug development.
- Scientific Research It is a versatile substance.
- Proteomics research Compounds like this are often used in proteomics research.
Further studies are needed to clarify its specific biological effects.
Chemical Reactivity
The chemical reactivity of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine can be analyzed through various types of reactions:
- Alkylation Introduction of alkyl groups to modify the amine.
- Acylation Introduction of acyl groups to form amides.
- Oxidation Modifying the compound by adding oxygen.
- Reduction Removing oxygen from the compound.
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Interaction Studies
Interaction studies are crucial for understanding how (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine interacts with biological targets:
- Receptor Binding Assays Identifying its affinity for specific receptors.
- Enzyme Inhibition Studies Assessing its ability to inhibit enzymes.
- Cellular Assays Evaluating its effects on cellular processes.
Potential areas of investigation include pharmacodynamics and pharmacokinetics.
Structural Similarity
Several compounds share structural similarities with (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethoxybenzaldehyde | Benzaldehyde with two methoxy groups | Precursor for synthesizing amines |
| 2-Methoxy-1-methylpropylamine | Methoxylated amine with branched alkane | Different branching pattern affects biological activity |
| 4-Methyl-N,N-dimethylphenethylamine | Dimethylated amine with a methyl group | Known for stimulant properties |
| 4-Methylaminorex | Contains a methyl group on an amine | Known for stimulant properties |
| 3,4-Methylenedioxyamphetamine | Features a methylenedioxy bridge | Used recreationally and studied for psychoactive effects |
| 2-(4-Methylphenyl)-N,N-dimethylamine | Dimethylated amine with a para-substituted phenyl group | Exhibits different binding profiles compared to the target compound |
Mechanism of Action
The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The benzyl and methylethylamine moieties can modulate the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
Functional Group Impact
- Amine Substituents : The target compound’s 2-methoxy-1-methylethyl group introduces steric hindrance and lipophilicity compared to the morpholine-ethyl group in , which may enhance water solubility due to morpholine’s polarity.
Physicochemical Properties
- Synthesis Precursors : 2,5-Dimethoxybenzyl alcohol (CAS 33524-31-1) is a likely precursor, with a boiling point of 122–125°C at 1 mmHg . Its commercial availability (¥14,800 for 25g) suggests feasible scalability for amine synthesis.
- Solubility : The morpholine analog (MW 280.36) may exhibit higher aqueous solubility than the target compound due to its polar heterocycle, whereas the branched chain in the target compound could favor lipid membrane permeability.
Pharmacological Implications
- Receptor Binding : 25T-NBOMe derivatives act as potent serotonin 5-HT₂A agonists, with the 4-methylthio group critical for activity . The absence of this group in the target compound may result in weaker or divergent receptor interactions.
Biological Activity
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a compound with significant potential in biological research, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by two methoxy groups on the benzyl ring and a branched amine structure. Its molecular formula is C₁₅H₁₉N₁O₃, with a molar mass of approximately 273.32 g/mol. The methoxy groups enhance its solubility and reactivity, making it a valuable candidate for various biological applications.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₁O₃ |
| Molar Mass | 273.32 g/mol |
| Functional Groups | Methoxy (-OCH₃), Amine (-NH) |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116) cells. The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Case Study: Inhibition of Cell Proliferation
A study evaluating the cytotoxic effects of this compound on HCT116 cells revealed significant inhibition of cell growth. The compound was found to induce G2/M phase arrest, leading to increased apoptosis rates. The results indicated an IC50 value of approximately 15 µM for HCT116 cells, demonstrating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
Additional studies suggest that (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may possess antimicrobial properties. Preliminary assays have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups facilitate hydrogen bonding interactions, enhancing binding affinity to target proteins. This mechanism may modulate various signaling pathways involved in cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dimethoxybenzylamine | Methoxy groups at positions 2 and 4 | Moderate anticancer activity |
| 2,5-Dimethoxybenzylamine | Single methoxy group | Lower activity than target compound |
| (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | Different methoxy positioning | Limited data on activity |
The presence of dual methoxy groups in (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine enhances its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves alkylation of 2,5-dimethoxybenzyl precursors with 2-methoxy-1-methylethylamine derivatives. For example, coupling 2,5-dimethoxybenzyl chloride (precursor: CAS 3840-27-5 ) with 2-methoxy-1-methylethylamine under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF. Optimization includes controlling stoichiometry, temperature (40–60°C), and reaction time (12–24 hrs) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include methoxy groups (δ 3.6–3.8 ppm) and benzyl/amine protons (δ 4.1–4.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Melting Point : Compare observed values (e.g., 212–216°C for hydrochloride salts) with literature data .
- HPLC-PDA : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What analytical techniques are suitable for detecting this compound in biological matrices?
- Methodology :
- LC-MS/MS : Employ a triple quadrupole system with ESI+ ionization. LOQs for related dimethoxybenzylamines in plasma/urine range from 1.0–20.0 ng/mL .
- Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) or SPE for matrix cleanup.
- Validation : Follow FDA guidelines for linearity, precision, and recovery in biological samples .
Advanced Research Questions
Q. How does structural modification of the methoxy or alkylamine groups influence receptor binding affinity and selectivity?
- Methodology :
- Receptor Binding Assays : Use radioligand displacement (e.g., 5-HT₂ or adrenergic receptors). For example, compare binding affinity (Kᵢ) of the parent compound with derivatives lacking methoxy groups or with altered alkyl chains .
- Molecular Docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding with methoxy oxygens and hydrophobic interactions with alkyl chains .
Q. What strategies resolve contradictory data in functional activity studies across different receptor subtypes?
- Methodology :
- Functional Assays : Measure cAMP accumulation (β-adrenergic receptors) or calcium flux (5-HT₂ receptors) in transfected cell lines.
- Data Normalization : Use reference agonists (e.g., isoproterenol for β-receptors) to standardize EC₅₀ values.
- Statistical Analysis : Apply ANOVA with post-hoc tests to address variability between assays .
Q. How can computational modeling predict metabolic pathways and potential toxicological risks?
- Methodology :
- In Silico Tools : Use ADMET Predictor or MetaCore to identify CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups).
- Metabolite Identification : Compare predicted metabolites with LC-HRMS data from hepatocyte incubations .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
